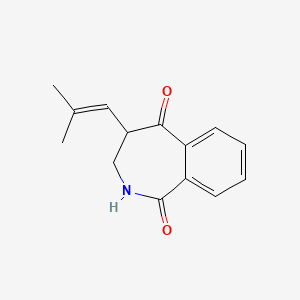![molecular formula C15H14N2O5S B14352903 2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid CAS No. 92752-18-6](/img/no-structure.png)
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid is an organic compound that features both a benzenesulfonyl group and a glycylamino group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid typically involves multiple steps:
Formation of Benzenesulfonyl Glycine: This can be achieved by reacting benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide.
Coupling with 2-Aminobenzoic Acid: The benzenesulfonyl glycine is then coupled with 2-aminobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid can undergo various types of chemical reactions:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The glycylamino group may facilitate binding to biological molecules, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Glycine: Lacks the benzoic acid moiety but shares the benzenesulfonyl and glycyl groups.
2-Aminobenzoic Acid: Contains the benzoic acid core but lacks the benzenesulfonyl and glycyl groups.
Sulfanilic Acid: Contains a sulfonamide group attached to an aromatic ring, similar to the benzenesulfonyl group.
Uniqueness
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid is unique due to the combination of the benzenesulfonyl, glycyl, and benzoic acid moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Eigenschaften
| 92752-18-6 | |
Molekularformel |
C15H14N2O5S |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-[[2-(benzenesulfonamido)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H14N2O5S/c18-14(17-13-9-5-4-8-12(13)15(19)20)10-16-23(21,22)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
GZAUIVOQAKURAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)


![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
